molecular formula C19H16N2O2S B13945365 2-(3-Benzoylphenyl)-N-(2-thiazolyl)propionamide CAS No. 59512-34-4

2-(3-Benzoylphenyl)-N-(2-thiazolyl)propionamide

Cat. No.: B13945365
CAS No.: 59512-34-4
M. Wt: 336.4 g/mol
InChI Key: OIIAVXZGGJLVSO-UHFFFAOYSA-N
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Description

2-(3-Benzoylphenyl)-N-(2-thiazolyl)propionamide is a synthetic organic compound that belongs to the class of amides It features a benzoyl group attached to a phenyl ring, which is further connected to a thiazole ring through a propionamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzoylphenyl)-N-(2-thiazolyl)propionamide typically involves the following steps:

    Formation of the Benzoylphenyl Intermediate: The initial step involves the acylation of a phenyl ring with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Thiazole Ring Formation: The next step involves the formation of the thiazole ring. This can be achieved by reacting the benzoylphenyl intermediate with thioamide under acidic or basic conditions.

    Amide Bond Formation: The final step involves the formation of the propionamide linkage. This can be done by reacting the thiazole intermediate with propionyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzoylphenyl)-N-(2-thiazolyl)propionamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or substituted thiazoles.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-Benzoylphenyl)-N-(2-thiazolyl)propionamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Benzoylphenyl)-N-(2-thiazolyl)acetamide: Similar structure but with an acetamide linkage instead of propionamide.

    2-(3-Benzoylphenyl)-N-(2-thiazolyl)butyramide: Similar structure but with a butyramide linkage instead of propionamide.

    2-(3-Benzoylphenyl)-N-(2-thiazolyl)benzamide: Similar structure but with a benzamide linkage instead of propionamide.

Uniqueness

2-(3-Benzoylphenyl)-N-(2-thiazolyl)propionamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the thiazole ring and the propionamide linkage can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

59512-34-4

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

2-(3-benzoylphenyl)-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C19H16N2O2S/c1-13(18(23)21-19-20-10-11-24-19)15-8-5-9-16(12-15)17(22)14-6-3-2-4-7-14/h2-13H,1H3,(H,20,21,23)

InChI Key

OIIAVXZGGJLVSO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3=NC=CS3

Origin of Product

United States

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